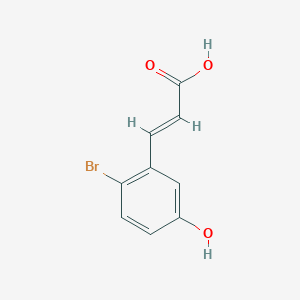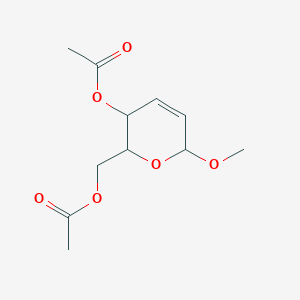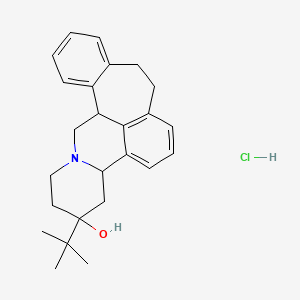![molecular formula C37H52O11Si B12320159 (4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12320159.png)
(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-O-(Triethylsilyl) Baccatin III is a derivative of Baccatin III, a naturally occurring diterpenoid found in the needles of the yew tree (Taxus species). This compound is a crucial intermediate in the semi-synthesis of paclitaxel, a widely used anticancer drug. The addition of the triethylsilyl group at the 13th position enhances its stability and reactivity, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-O-(Triethylsilyl) Baccatin III typically involves the protection of the hydroxyl group at the 13th position of Baccatin III with a triethylsilyl group. This is achieved through a silylation reaction using triethylsilyl chloride (TESCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of 13-O-(Triethylsilyl) Baccatin III follows similar synthetic routes but on a larger scale. The process involves the extraction of Baccatin III from the needles of Taxus species, followed by its chemical modification. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 13-O-(Triethylsilyl) Baccatin III undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of the triethylsilyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various derivatives of Baccatin III, which can be further utilized in the synthesis of paclitaxel and other taxane-based compounds .
Aplicaciones Científicas De Investigación
13-O-(Triethylsilyl) Baccatin III has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of taxane diterpenoids.
Medicine: Crucial in the semi-synthesis of paclitaxel, an important anticancer drug.
Industry: Employed in the large-scale production of paclitaxel and its analogs
Mecanismo De Acción
The mechanism of action of 13-O-(Triethylsilyl) Baccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to apoptosis in cancer cells. The triethylsilyl group enhances the stability and reactivity of Baccatin III, facilitating its conversion to paclitaxel .
Comparación Con Compuestos Similares
Baccatin III: The parent compound, used as a starting material for the synthesis of 13-O-(Triethylsilyl) Baccatin III.
10-Deacetylbaccatin III: Another intermediate in the synthesis of paclitaxel, lacking the acetyl group at the 10th position.
Paclitaxel: The final product of the semi-synthesis, widely used as an anticancer drug.
Uniqueness: 13-O-(Triethylsilyl) Baccatin III is unique due to the presence of the triethylsilyl group, which enhances its stability and reactivity compared to other derivatives. This makes it a valuable intermediate in the synthesis of paclitaxel and other taxane-based compounds .
Propiedades
Fórmula molecular |
C37H52O11Si |
|---|---|
Peso molecular |
700.9 g/mol |
Nombre IUPAC |
(4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |
InChI |
InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3 |
Clave InChI |
NKNHZPLYHAABLP-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B12320091.png)
![3-[8,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12320094.png)
![5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12320098.png)

![7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one](/img/structure/B12320119.png)
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12320124.png)
![N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12320126.png)


![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide](/img/structure/B12320145.png)
![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)
![17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)

